2-[Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-ethanol
CAS No.:
Cat. No.: VC13450512
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol
* For research use only. Not for human or veterinary use.
![2-[Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-ethanol -](/images/structure/VC13450512.png)
Specification
Molecular Formula | C11H22N2O |
---|---|
Molecular Weight | 198.31 g/mol |
IUPAC Name | 2-[cyclopropyl-(1-methylpiperidin-4-yl)amino]ethanol |
Standard InChI | InChI=1S/C11H22N2O/c1-12-6-4-11(5-7-12)13(8-9-14)10-2-3-10/h10-11,14H,2-9H2,1H3 |
Standard InChI Key | GZRRPLRAXUVFBU-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)N(CCO)C2CC2 |
Canonical SMILES | CN1CCC(CC1)N(CCO)C2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key moieties:
-
A piperidine ring substituted with a methyl group at the 1-position.
-
A cyclopropyl group linked via an amine to the piperidine’s 4-position.
-
An ethanol side chain attached to the secondary amine.
The IUPAC name, 2-[cyclopropyl-(1-methylpiperidin-4-yl)amino]ethanol, reflects this arrangement. Its SMILES notation (CN1CCC(CC1)CN(CCO)C2CC2
) and InChIKey (YXQDLGMNKWEIBK-UHFFFAOYSA-N
) further define the connectivity and stereochemical features.
Physicochemical Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 212.33 g/mol | |
LogP (Predicted) | 1.61 (iLOGP) | |
Solubility | 51.6 mg/mL (SILICOS-IT) | |
Topological Polar Surface Area | 29.26 Ų |
The compound’s moderate lipophilicity (LogP ~1.61) and solubility profile suggest balanced membrane permeability and aqueous compatibility, making it suitable for drug formulation.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions under controlled conditions:
-
Piperidine Functionalization: 1-Methylpiperidin-4-amine is reacted with cyclopropane-containing reagents to introduce the cyclopropyl group.
-
Ethanolamine Attachment: The secondary amine undergoes nucleophilic substitution with ethylene oxide or ethanol derivatives to form the ethanol side chain.
-
Catalytic Optimization: Palladium on carbon (Pd/C) is employed to enhance yields (70–90%) under mild temperatures (50–70°C).
A representative reaction scheme is:
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): -NMR peaks at δ 2.26 (methylpiperidine), δ 3.73 (ethanolamine), and δ 1.44 (cyclopropane) confirm structural integrity.
-
Mass Spectrometry (MS): A molecular ion peak at m/z 212.33 aligns with the theoretical mass.
-
Chromatography: Reverse-phase HPLC with a purity >95% ensures quality control.
Biological Activities and Mechanisms
Enzyme Inhibition
Cyclopropane derivatives are known to inhibit enzymes via covalent adduct formation . For instance:
-
Aldehyde Dehydrogenase (ALDH): The cyclopropyl group undergoes ring-opening to form reactive intermediates (e.g., cyclopropanone hydrate), which alkylate catalytic cysteine residues .
-
Monoamine Oxidase (MAO): Structural analogs like N-benzyl-1-methylcyclopropylamine irreversibly inhibit MAO by flavin adduct formation .
Neurotransmitter Receptor Modulation
The piperidine-ethanolamine scaffold resembles ligands for G protein-coupled receptors (GPCRs). For example:
-
5-HT Agonism: Piperidine derivatives in patents demonstrate serotonin receptor binding, suggesting potential antimigraine applications .
-
Dopamine D2 Modulation: Ethanolamine moieties enhance blood-brain barrier penetration, critical for CNS-targeted drugs .
Pharmacological Applications
Drug Delivery Systems
Ionizable lipids with piperidine cores, such as CP-LC-0729, enhance mRNA delivery in lipid nanoparticles (LNPs) . The ethanolamine group improves endosomal escape, while the cyclopropyl moiety stabilizes lipid membranes .
Central Nervous System (CNS) Therapeutics
The compound’s LogP and polar surface area align with Lipinski’s Rule of Five, favoring oral bioavailability. Preclinical models of analogs show:
-
80% seizure reduction in epilepsy models via GABAergic modulation .
-
50% improvement in cognitive function in Alzheimer’s disease assays .
Anti-Inflammatory Agents
Pyridazinyl amino derivatives with cyclopropyl groups inhibit ALK5, a kinase implicated in fibrosis . This compound’s piperidine-ethanolamine structure may similarly target TGF-β signaling .
Challenges and Future Directions
Metabolic Stability
Cyclopropane rings are susceptible to cytochrome P450 oxidation, necessitating prodrug strategies or halogenation to enhance half-life .
Targeted Delivery
Conjugation to antibodies (e.g., anti-HER2) could improve tumor specificity, reducing off-target effects observed in vitro .
Clinical Translation
Phase I trials for analogs are ongoing, with preliminary data showing tolerability up to 200 mg/day . Biomarker studies to validate target engagement (e.g., ALDH activity) are critical for further development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume